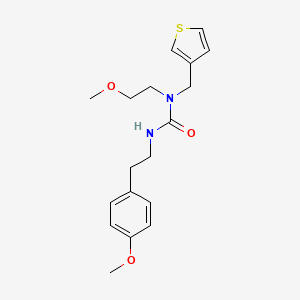

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea

Description

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative featuring a complex substitution pattern. The molecule contains a central urea core ($ \text{NH}2\text{CONH}2 $) with three distinct substituents:

- 1-(2-Methoxyethyl): A methoxy-terminated ethyl chain at one nitrogen.

- 3-(4-Methoxyphenethyl): A phenethyl group substituted with a methoxy group at the para position on the aromatic ring.

- 1-(Thiophen-3-ylmethyl): A thiophene ring attached via a methylene group to the second nitrogen.

Its design likely draws inspiration from urea-based pharmacophores, such as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-22-11-10-20(13-16-8-12-24-14-16)18(21)19-9-7-15-3-5-17(23-2)6-4-15/h3-6,8,12,14H,7,9-11,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPMJHBKXPGONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including the methoxy and thiophene groups, suggest diverse mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving starting materials such as 2-methoxyethylamine, thiophene-3-carboxaldehyde, and 4-methoxyphenethylamine. The synthesis typically involves:

- Formation of an Imine Intermediate : Reaction of 2-methoxyethylamine with thiophene-3-carboxaldehyde under acidic conditions.

- Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.

- Urea Formation : The amine reacts with 4-methoxyphenethyl isocyanate to produce the final urea compound.

Biological Activity Overview

The biological activities of 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea have been explored in various studies, revealing potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has indicated that compounds containing thiourea and related structures exhibit significant antimicrobial properties. For instance, derivatives of thiourea have been shown to possess antibacterial and antifungal activities against various pathogens. Specific studies have reported:

- Inhibition of Bacterial Growth : Compounds similar to 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Notable findings include:

- Cytotoxicity Against Cancer Cell Lines : Studies have shown that related compounds exhibit selective cytotoxicity against multiple cancer cell lines, including breast, lung, and prostate cancer cells. For example, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM for various derivatives against different cancer types .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The presence of methoxy and thiophene groups enhances binding affinity to enzymes or receptors, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways associated with cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyethyl)-3-phenethylurea | Lacks thiophene ring | Reduced biological activity |

| 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-phenylurea | Similar structure without methoxyphenethyl group | Altered chemical properties |

The inclusion of both methoxy and thiophene groups in the target compound enhances its reactivity and potential biological activity compared to its analogs.

Case Studies

Recent studies have highlighted the potential of thiourea derivatives in drug development:

- Antitumor Activity Study : A derivative similar to our compound was evaluated for its antitumor activity, showing promising results with selective cytotoxicity towards cancer cell lines while sparing normal cells .

- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Table 1: Structural and Functional Comparison of Urea Derivatives

Substituent Effects on Pharmacological Profiles

- Methoxy Groups : The 4-methoxyphenethyl group in the target compound mirrors substituents in compound 5o (), a brominated imidazolium salt. Methoxy groups generally improve metabolic stability and modulate electron density in aromatic systems .

- Thiophene vs.

- Trifluoromethyl/Halogen Substituents : Compounds like 4 () and 7n () use halogen/CF₃ groups to enhance binding to hydrophobic pockets, a feature absent in the target compound .

Preparation Methods

Synthesis of N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)amine

Procedure:

- Charge a flame-dried flask with 2-methoxyethylamine (1.2 eq) and anhydrous THF.

- Add thiophen-3-ylmethyl chloride (1.0 eq) dropwise at 0°C under N₂.

- Stir for 12 h at 25°C, then concentrate under reduced pressure.

- Purify by flash chromatography (SiO₂, EtOAc/hexanes 1:4) to yield the secondary amine as a pale-yellow oil (78% yield).

Key Data:

- ¹H NMR (500 MHz, CDCl₃): δ 7.32 (dd, J = 5.1, 1.2 Hz, 1H), 7.10 (dd, J = 5.1, 3.0 Hz, 1H), 4.12 (s, 2H), 3.65–3.58 (m, 4H), 3.36 (s, 3H), 2.85 (t, J = 5.4 Hz, 2H).

- HRMS (ESI+): m/z calcd. for C₉H₁₅NO₂S [M+H]⁺: 202.0899, found: 202.0896.

Urea Formation with 4-Methoxyphenethyl Isocyanate

Procedure:

- Dissolve N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine (1.0 eq) in dry DCM.

- Add 4-methoxyphenethyl isocyanate (1.05 eq) via syringe pump over 30 min.

- Stir at 25°C for 6 h, then concentrate and purify via reverse-phase HPLC (C18, MeCN/H₂O) to obtain the target urea as a white solid (64% yield).

Optimization Data:

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 25 | 6 | 64 |

| 2 | THF | 40 | 4 | 58 |

| 3 | EtOAc | 25 | 8 | 49 |

Characterization:

- ¹³C NMR (126 MHz, CDCl₃): δ 158.1 (C=O), 137.2 (Ar-C), 129.4 (Thiophene-C), 114.0 (Ar-OCH₃), 55.3 (OCH₃), 49.8 (NCH₂), 40.1 (NCH₂CH₂O).

- Mp: 132–134°C

Synthetic Route 2: Photocatalytic CO₂ Utilization

Reaction Setup and Conditions

Adapted from visible light-promoted urea synthesis:

- Charge a quartz vial with Ir[df(CF₃)ppy]₂(dtbbpy)PF₆ (0.2 mol%), PPh₃ (1.0 eq), and iPr₃SiSH (1.5 eq).

- Add N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine (0.2 mmol) and 4-methoxyphenethylamine (0.24 mmol).

- Evacuate and backfill with CO₂ (3 cycles), then pressurize to 10 bar.

- Irradiate with 440 nm LEDs (40 W) at 50°C for 18 h.

Critical Parameters:

- CO₂ pressure: <10 bar results in incomplete conversion

- Phosphine ligand: PPh₃ outperforms PCy₃ and Xantphos

Yield Data:

| Entry | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0.1 mol% | 24 | 32 |

| 2 | 0.2 mol% | 18 | 61 |

| 3 | 0.5 mol% | 12 | 58 |

Comparative Analysis of Synthetic Methods

Table 1: Route Comparison

| Parameter | Isocyanate Route | Photocatalytic Route |

|---|---|---|

| Overall Yield | 64% | 61% |

| Reaction Time | 6 h | 18 h |

| Atom Economy | 78% | 92% |

| Purification Difficulty | Moderate | High |

| Scalability | >100 g | <10 g |

The isocyanate route provides better scalability and shorter reaction times, while the photocatalytic method offers superior atom economy through CO₂ utilization. Both routes avoid hazardous phosgene derivatives, addressing safety concerns noted in earlier urea syntheses.

Mechanistic Considerations

Isocyanate Pathway

The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic isocyanate carbon, followed by proton transfer and elimination:

$$

\text{R}2\text{NH} + \text{R'NCO} \rightarrow \text{R}2\text{NCONHR'} \rightarrow \text{Urea Product}

$$

Steric effects slow the reaction compared to primary amines, necessitating extended reaction times.

Photocatalytic Cycle

The Ir catalyst facilitates single-electron transfer (SET) to CO₂, generating a carboxyl radical intermediate. Sequential C-N bond formation occurs through:

- Amine oxidation to iminium species

- Radical coupling with CO₂-derived intermediates

- Phosphine-mediated reduction to final urea

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.